molecular formula C19H24N4O2S B2552420 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-53-4

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2552420
CAS No.: 851969-53-4
M. Wt: 372.49
InChI Key: LPGOIQVNJVIVSZ-UHFFFAOYSA-N
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Description

5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H24N4O2S and its molecular weight is 372.49. The purity is usually 95%.
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Biological Activity

The compound 5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple functional groups that may contribute to its biological activity. The presence of the thiazolo-triazole moiety is particularly noteworthy, as similar structures have been associated with various pharmacological effects.

1. Cytotoxicity

Recent studies have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : The compound was tested against colon cancer cell lines (HCT116 and HT29) with IC50 values reported below 4 µM, indicating potent cytotoxicity. Some derivatives showed IC50 values under 1 µM, highlighting their potential as anticancer agents .
Cell LineIC50 Value (µM)
HCT116< 1
HT29< 1
Non-malignant cells> 10

2. Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes linked to cancer progression and other diseases:

  • Bcl-2 Inhibition : Preliminary data suggest that the compound may act as an inhibitor of Bcl-2, a protein that regulates apoptosis and is often overexpressed in cancers .
  • Other Targets : Further investigations are ongoing to identify additional enzyme targets and elucidate the mechanism of action.

3. Antimicrobial Activity

While primarily studied for its anticancer properties, there are indications that this compound may possess antimicrobial activity:

  • Compounds with similar structural features have shown effectiveness against various bacterial strains, suggesting that this compound could be explored for potential antimicrobial applications .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • In one study involving human colon cancer models, treatment with this compound resulted in significant tumor reduction compared to control groups. The mechanism was linked to the induction of apoptosis in cancer cells through caspase activation and cell cycle arrest at the G2/M phase .

Research Findings

Research findings indicate that the biological activity of this compound is influenced by its structural components:

  • Piperidine Group : The inclusion of a piperidine moiety appears to enhance the cytotoxic effects against cancer cells. Modifications to this group could lead to even more potent analogs.

Properties

IUPAC Name

5-[(3-methoxyphenyl)-(4-methylpiperidin-1-yl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-12-7-9-22(10-8-12)16(14-5-4-6-15(11-14)25-3)17-18(24)23-19(26-17)20-13(2)21-23/h4-6,11-12,16,24H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGOIQVNJVIVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(C2=CC(=CC=C2)OC)C3=C(N4C(=NC(=N4)C)S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.